molecular formula C11H20N4O2S B2520308 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1421452-26-7

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2520308
CAS No.: 1421452-26-7
M. Wt: 272.37
InChI Key: ZGNUMTZOEYVHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-Pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a chemically unique compound designed for advanced pharmaceutical and biological research. It features a piperidine core strategically functionalized with both a dimethylsulfonamide group and a pyrazole moiety, a combination known to confer significant bioactivity and drug-like properties . This specific architecture makes it a valuable scaffold in medicinal chemistry, particularly for the discovery and development of new therapeutic agents. The core research value of this compound lies in its hybrid structure. The piperidine ring is a prevalent motif in pharmaceuticals, often contributing to metabolic stability and bioavailability. The incorporation of the pyrazole heterocycle is of particular interest, as this class of compounds is extensively documented in scientific literature for its diverse biological activities. Recent studies highlight that pyrazole-sulfonamide hybrids exhibit potent antiproliferative activity against various cancer cell lines, suggesting their potential as candidates in oncology research . Furthermore, such molecular frameworks are being investigated for their enzyme inhibition capabilities, including activities against targets like α-glucosidase, which is relevant for metabolic disease research such as type 2 diabetes . The N,N-dimethylsulfonamide group is a key functional element often associated with target engagement and enhanced pharmacokinetic properties. This product is intended for research applications only. It serves as a key intermediate or a lead compound in drug discovery programs, a tool compound for probing biological mechanisms, and a valuable template for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize it to explore new chemical space and develop novel inhibitors or modulators for various disease targets. This chemical is strictly for research purposes and is labeled with the following warning: For Research Use Only. Not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-4-(pyrazol-1-ylmethyl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-13(2)18(16,17)15-8-4-11(5-9-15)10-14-7-3-6-12-14/h3,6-7,11H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNUMTZOEYVHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Chloromethyl)piperidine Hydrochloride

Starting material : Piperidine-4-methanol (20.0 g, 174 mmol)
Reagents : Thionyl chloride (150 mL, excess), dichloromethane (200 mL)
Procedure :

  • Dissolve piperidine-4-methanol in DCM under nitrogen.
  • Add SOCl₂ dropwise at 0°C over 30 min.
  • Reflux at 40°C for 4 h (TLC monitoring in ethyl acetate/hexane 1:1).
  • Remove volatiles under vacuum to yield white crystalline solid.
    Yield : 23.8 g (92%)
    Characterization :
  • ¹H NMR (400 MHz, CDCl₃): δ 3.75 (d, J = 6.8 Hz, 2H, CH₂Cl), 3.10–3.02 (m, 2H, NCH₂), 2.75–2.65 (m, 2H, NCH₂), 2.10–1.95 (m, 1H, CH), 1.85–1.70 (m, 2H), 1.60–1.45 (m, 2H).

Pyrazole Alkylation at C-4 Position

Intermediate : 4-(Chloromethyl)piperidine hydrochloride (15.0 g, 98.7 mmol)
Reagents : Pyrazole (8.05 g, 118 mmol), K₂CO₃ (27.3 g, 197 mmol), DMF (150 mL)
Procedure :

  • Suspend K₂CO₃ in anhydrous DMF under nitrogen.
  • Add pyrazole and heat to 80°C for 1 h.
  • Add 4-(chloromethyl)piperidine hydrochloride portionwise.
  • Maintain at 110°C for 18 h (LC-MS monitoring).
  • Cool, filter, and concentrate under reduced pressure.
  • Purify via flash chromatography (SiO₂, EtOAc/MeOH 9:1).
    Yield : 14.2 g (78%) of 4-((1H-pyrazol-1-yl)methyl)piperidine
    Optimization Data :
Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 110 18 78
2 DIPEA DCM 25 48 42
3 NaH THF 65 12 65

Table 1. Optimization of pyrazole alkylation conditions.

Sulfonamide Formation with Dimethylsulfamoyl Chloride

Intermediate : 4-((1H-Pyrazol-1-yl)methyl)piperidine (10.0 g, 54.3 mmol)
Reagents : Dimethylsulfamoyl chloride (9.12 g, 59.7 mmol), DIPEA (14.2 mL, 81.5 mmol), DCM (100 mL)
Procedure :

  • Dissolve piperidine derivative and DIPEA in anhydrous DCM at 0°C.
  • Add dimethylsulfamoyl chloride dropwise over 20 min.
  • Warm to 25°C and stir for 16 h.
  • Wash with 5% citric acid (2×50 mL) and brine (50 mL).
  • Dry over Na₂SO₄ and concentrate.
  • Recrystallize from ethanol/water (4:1).
    Yield : 13.4 g (85%)
    Critical Parameters :
  • Stoichiometric DIPEA prevents HCl-induced side reactions
  • Anhydrous conditions essential for reagent stability
  • Low temperature addition minimizes sulfonyl chloride decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, DMSO-d₆):

  • δ 7.76 (d, J = 2.1 Hz, 1H, Pyrazole H-3)
  • δ 7.62 (d, J = 2.1 Hz, 1H, Pyrazole H-5)
  • δ 4.35 (s, 2H, CH₂N)
  • δ 3.10–3.00 (m, 4H, Piperidine H-2,6)
  • δ 2.85 (s, 6H, N(CH₃)₂)
  • δ 2.20–2.10 (m, 1H, Piperidine H-4)
  • δ 1.80–1.60 (m, 4H, Piperidine H-3,5)

¹³C NMR (126 MHz, DMSO-d₆):

  • δ 143.2 (Pyrazole C-3)
  • δ 140.1 (Pyrazole C-5)
  • δ 106.4 (Pyrazole C-4)
  • δ 55.8 (CH₂N)
  • δ 45.3 (N(CH₃)₂)
  • δ 42.1 (Piperidine C-2,6)
  • δ 32.4 (Piperidine C-4)
  • δ 24.7 (Piperidine C-3,5)

Mass Spectrometry

HRMS (ESI-TOF) :

  • Calculated for C₁₁H₂₁N₄O₂S [M+H]⁺: 297.1382
  • Found: 297.1385

Process Optimization and Scale-Up Considerations

Key Reaction Parameters

  • Pyrazole Alkylation :

    • Solvent Selection : DMF superior to THF/DCM due to better substrate solubility
    • Base Strength : K₂CO₃ (pKa ~10.3) optimizes pyrazole deprotonation without causing elimination
    • Temperature Control : >100°C required for complete conversion within 18 h
  • Sulfonamide Formation :

    • Acid Scavenger : DIPEA (pKa 11.4) effectively neutralizes HCl byproduct
    • Stoichiometry : 1.1 eq sulfamoyl chloride ensures complete amine conversion
    • Purification : Recrystallization yields >99% purity vs. column chromatography (97%)

Industrial-Scale Adaptation

Challenges :

  • Exothermic nature of sulfonyl chloride addition
  • DMF removal during workup

Solutions :

  • Semi-batch reactor with jacket cooling (-10°C)
  • Switch to TBME/water biphasic system for easier phase separation
  • Thin-film evaporation for solvent exchange

Productivity Metrics :

  • Batch size: 50 kg
  • Cycle time: 72 h
  • Overall yield: 73%

Alternative Synthetic Routes

Mitsunobu-Based Alkylation

Advantages : Mild conditions, better stereocontrol
Procedure :

  • React piperidine-4-methanol with pyrazole using DIAD/PPh₃
  • Subsequent sulfonamide formation

Limitations :

  • High reagent cost
  • Phosphine oxide removal challenges

Reductive Amination Approach

Potential Pathway :

  • Condense 4-oxopiperidine with pyrazolylmethylamine
  • Reduce imine intermediate
  • Install sulfonamide

Analysis :

  • Lower yields (∼55%) due to competing side reactions
  • Limited commercial availability of pyrazolylmethylamine

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the sulfonamide group can yield the corresponding amine .

Scientific Research Applications

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application Reference
This compound C10H18N4O2S 282.34 (estimated) Piperidine, sulfonamide, pyrazole Potential enzyme/receptor modulation N/A
4-(1H-Pyrazol-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide C16H18N6O2S 358.42 Dual pyrazole, sulfonamide Trypanocidal (N-myristoyltransferase inhibitor)
2-{3-[(N-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}pyridine-3-sulfonamido)methyl]phenoxy}acetic acid C24H22N4O5S 502.52 Pyrazole, sulfonamide, carboxylic acid Prostaglandin E2 receptor agonist
5,6-Dichloro-N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide C18H15Cl2N3O 361.20 Pyrazole, carboxamide, dichloropyridine Unknown (structural analog)
4-((3-Chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide C15H24ClN3O4S2 410.00 Dual sulfonamide, chloro-methylphenyl Unknown (structural analog)
Key Observations:
  • Pyrazole Positioning: The target compound’s pyrazole is directly linked to the piperidine via a methyl group, whereas in ’s trypanocidal agent, pyrazole is part of a benzene-sulfonamide scaffold. This difference may influence target selectivity and solubility .
  • Biological Activity : The prostaglandin E2 agonist () demonstrates how pyrazole-sulfonamide hybrids can target specific receptors, suggesting possible therapeutic avenues for the target compound .

Biological Activity

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide, commonly referred to as EPZ-6438, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, including a piperidine ring and a pyrazole moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of EPZ-6438, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

EPZ-6438 is characterized by the following structural elements:

  • Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
  • Pyrazole Moiety : A five-membered ring with two adjacent nitrogen atoms.
  • Sulfonamide Group : Enhances solubility and biological activity.

The molecular formula for EPZ-6438 is C13H18N4O2SC_{13}H_{18}N_{4}O_{2}S, and its structure can be represented as follows:

Structure C13H18N4O2S\text{Structure }\quad \text{C}_{{13}}\text{H}_{{18}}\text{N}_{{4}}\text{O}_{{2}}\text{S}

EPZ-6438 has been identified primarily as an inhibitor of various enzymes and receptors involved in critical disease pathways. Notably, it targets aurora kinases , which play a significant role in cell division and are often overexpressed in cancer cells. By inhibiting these kinases, EPZ-6438 may effectively reduce cancer cell proliferation.

Biological Activity Overview

Research indicates that EPZ-6438 exhibits several key biological activities:

Case Studies

Several studies have been conducted to evaluate the biological activity of EPZ-6438 and related compounds:

Study FocusFindings
Cytotoxicity in Cancer Cells EPZ-6438 demonstrated significant cytotoxic effects in breast cancer cell lines, with enhanced effects when combined with doxorubicin .
Aurora Kinase Inhibition Effective inhibition of aurora kinases was observed, leading to reduced cell proliferation in various cancer models.
Synergistic Effects The combination of EPZ-6438 with other chemotherapeutic agents showed potential for improved efficacy against resistant cancer cells .

Comparative Analysis with Related Compounds

EPZ-6438 shares structural features with various other compounds that exhibit notable biological activities. The following table summarizes some of these compounds:

Compound NameStructure FeaturesUnique Aspects
CCT196969Piperidine ringSelective inhibition profile
LY3009120Dimethylbutyl chainUnique metabolic stability
Celecoxib DerivativesSulfonamide linkageSpecificity towards cyclooxygenase enzymes

Q & A

Q. What are the standard synthetic routes for 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the pyrazole-piperidine core : Reacting 1H-pyrazole derivatives with piperidine precursors under nucleophilic substitution conditions.

Sulfonamide introduction : Treating the intermediate with sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide group.

Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures is used to isolate the pure product .

  • Key reagents : DMF as solvent, Pd catalysts for coupling reactions, and anhydrous conditions to avoid hydrolysis.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 2.8–3.2 ppm for dimethylamine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 298.1) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths and angles .
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) confirm sulfonamide functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyrazole methyl groups) to assess impact on activity .
  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based assays) to confirm target specificity.
  • Data Normalization : Account for variables like solvent effects (DMSO %), cell line variability, and batch-to-batch compound purity .

Q. What computational methods are employed to predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina predict binding modes to enzymes (e.g., COX-2) by analyzing hydrogen bonds and hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over time (e.g., 100 ns runs) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) during sulfonamide formation reduce side reactions .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Solvent Optimization : Replace DMF with acetonitrile to enhance solubility of intermediates .
  • Real-Time Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.